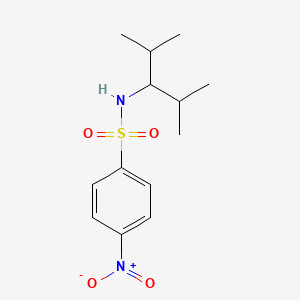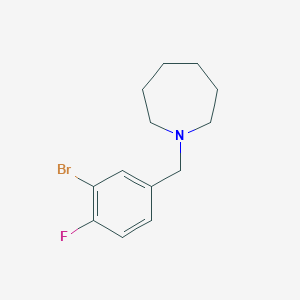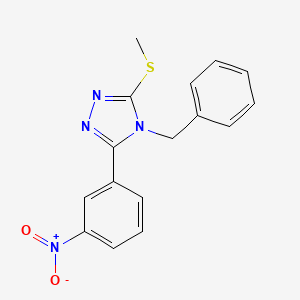![molecular formula C19H19F3N2O B5777850 1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that it may act by binding to the serotonin receptor and modulating its activity.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been found to exhibit potent cytotoxicity against various cancer cell lines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to exhibit moderate binding affinity for the serotonin receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine in lab experiments is its potent cytotoxicity against various cancer cell lines. This makes it a valuable tool compound for the study of cancer biology. However, one of the limitations of using this compound is its moderate binding affinity for the serotonin receptor, which may limit its use in studies of serotonin receptor biology.
Future Directions
There are several future directions for the study of 1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine. One direction is to further investigate its mechanism of action and its potential use as a tool compound for the study of cancer biology. Another direction is to explore its potential use as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to explore its binding affinity for the serotonin receptor and its potential use as a tool compound for the study of serotonin receptor biology.
Synthesis Methods
The synthesis of 1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine involves the reaction of 2-methylphenylpiperazine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Scientific Research Applications
1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as a tool compound for the study of the serotonin receptor.
properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-14-5-2-3-8-17(14)23-9-11-24(12-10-23)18(25)15-6-4-7-16(13-15)19(20,21)22/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWVWCYETCXZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylphenyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)


![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)





![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)
